2-(4-Nitrophenyl)-1,3-dioxolane

Catalog No.
S775450
CAS No.
2403-53-4
M.F
C9H9NO4
M. Wt
195.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Nitrophenyl)-1,3-dioxolane

CAS Number

2403-53-4

Product Name

2-(4-Nitrophenyl)-1,3-dioxolane

IUPAC Name

2-(4-nitrophenyl)-1,3-dioxolane

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

InChI

InChI=1S/C9H9NO4/c11-10(12)8-3-1-7(2-4-8)9-13-5-6-14-9/h1-4,9H,5-6H2

InChI Key

RIXYVXYKLYQCSM-UHFFFAOYSA-N

SMILES

C1COC(O1)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)[N+](=O)[O-]

Synthesis of 2,2′-(4-Nitrophenyl) Dipyrromethane

2-(4-Nitrophenyl)-1,3-dioxolane is a heterocyclic organic compound characterized by a five-membered dioxolane ring containing two oxygen atoms and a nitrophenyl substituent. Its molecular formula is C9H9NO4C_9H_9NO_4 and it has a molecular weight of approximately 195.17 g/mol. The structure features a 4-nitrophenyl group attached to the second carbon of the dioxolane ring, which significantly influences its chemical properties and reactivity .

, including:

  • Reduction: The nitro group can be reduced to an amine or hydroxyl group under appropriate conditions.
  • Acetalization: The dioxolane ring can undergo acetalization reactions with carbonyl compounds, facilitated by acid catalysts .
  • Radical Reactions: The compound can engage in radical formation at the C-2 position of the dioxolane ring, which is a common reaction pathway for similar dioxolanes .

The synthesis of 2-(4-Nitrophenyl)-1,3-dioxolane typically involves the reaction of 4-nitrobenzaldehyde with ethylene glycol in the presence of a catalyst such as p-toluenesulfonic acid. This method allows for the formation of the dioxolane ring through a condensation reaction, yielding the target compound effectively .

2-(4-Nitrophenyl)-1,3-dioxolane has several applications in both academic research and industrial settings:

  • Chemical Intermediates: It serves as an intermediate in organic synthesis for producing more complex molecules.
  • Pharmaceutical Development: Its potential biological activity makes it a candidate for further exploration in drug development.
  • Material Science: Due to its unique structural properties, it may find applications in developing new materials or polymers .

Interaction studies involving 2-(4-Nitrophenyl)-1,3-dioxolane focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its mechanism of action and potential pathways for biological activity. Additionally, understanding its interactions can aid in predicting its behavior in complex biological systems and environments.

Several compounds share structural similarities with 2-(4-Nitrophenyl)-1,3-dioxolane. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeNotable Features
2-(4-Nitrophenyl)-1,3-dioxoleDioxoleLacks one oxygen atom compared to dioxolane.
2-(4-Methylphenyl)-1,3-dioxolaneDioxolaneContains a methyl group instead of a nitro group.
2-(Phenyl)-1,3-dioxolaneDioxolaneNo substituents on the phenyl ring; simpler structure.
2-(Chlorophenyl)-1,3-dioxolaneDioxolaneContains a chlorine substituent; different reactivity profile.

The presence of the nitro group in 2-(4-Nitrophenyl)-1,3-dioxolane distinguishes it from these similar compounds by potentially enhancing its reactivity and biological activity due to electron-withdrawing effects .

XLogP3

1.2

Other CAS

2403-53-4

Wikipedia

2-(4-Nitrophenyl)-1,3-dioxolane

Dates

Modify: 2023-08-15

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